molecular formula C9H9ClO B1330424 3,5-Dimethylbenzoyl chloride CAS No. 6613-44-1

3,5-Dimethylbenzoyl chloride

Cat. No.: B1330424
CAS No.: 6613-44-1
M. Wt: 168.62 g/mol
InChI Key: ZJIOBDJEKDUUCI-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzoyl chloride (CAS: 6613-44-1) is an organochlorine compound with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol. It is a colorless to light yellow liquid (transparent at 20°C) with a boiling point of 251.3±9.0°C and a density of 1.1±0.1 g/cm³ . The compound is characterized by its polar surface area (17.07 Ų) and LogP value (3.13), which influence its solubility and reactivity in organic synthesis .

Preparation Methods

Staged Reaction Using Thionyl Chloride

This method involves a multi-step reaction process where 3,5-dimethylbenzoic acid reacts with thionyl chloride under controlled conditions to produce high-purity 3,5-dimethylbenzoyl chloride.

Steps:

  • Heat-Insulating Reaction :
    • Maintain the reaction temperature below 35°C for 1 hour.
  • Heating Reaction :
    • Gradually increase the temperature to 45°C at a rate of 0.5°C/min and maintain for 30 minutes.
    • Further increase the temperature to 50°C at a rate of 1°C/min and maintain for another 30 minutes.
  • Refluxing Reaction :
    • Heat the mixture to reflux for 2–3 hours.

Outcomes:

  • Gas chromatographic purity: ≥99.8%.
  • Yield: Approximately 98.58%–98.64%.

Advantages:

  • High product purity without the need for additional purification.
  • Reduced thionyl chloride consumption lowers production costs and improves equipment productivity.

Synthetic Method with Modified Heating Rates

This approach optimizes heating rates during the reaction to enhance yield and purity while minimizing energy loss.

Steps:

  • Mix 3,5-dimethylbenzoic acid with thionyl chloride in a molar ratio of 1:5.
  • Conduct an insulation reaction at 30–50°C for 1 hour.
  • Gradually increase the temperature as follows:
    • To 40°C at a rate of 0.5–2°C/min and react for 1 hour.
    • To 55°C at a rate of 1.5–3°C/min and react for another hour.
    • To 65°C at a rate of 1–1.5°C/min and react for an additional 30 minutes.
  • Reflux the mixture for 2–4 hours.

Outcomes:

  • Gas chromatographic purity: ≥99.0%.
  • Yield: >98%.

Advantages:

  • Avoids recycling design, reducing material and energy losses.
  • High production efficiency with reduced reagent usage.

Reflux Method Using Thionyl Chloride

A simpler reflux method involves heating the reaction mixture directly to reflux conditions.

Steps:

  • Dissolve 3,5-dimethylbenzoic acid in thionyl chloride (molar excess).
  • Reflux the mixture for approximately 18 hours.
  • Remove excess thionyl chloride under vacuum using toluene as an azeotropic agent.

Outcomes:

  • High-purity product obtained without extensive purification steps.

Comparison of Methods

Method Reagents Reaction Time Purity (%) Yield (%) Advantages
Staged Reaction with Thionyl Chloride Thionyl chloride ~4 hours ≥99.8 ~98.6 High purity, reduced reagent consumption
Modified Heating Rates Thionyl chloride ~4–6 hours ≥99.0 >98 Energy-efficient, avoids recycling losses
Reflux Method Thionyl chloride ~18 hours High Not specified Simple procedure

Key Notes

  • The use of thionyl chloride is common across all methods due to its efficiency in converting carboxylic acids into acid chlorides.
  • Temperature control is critical in achieving high yields and purity.
  • The staged reaction method offers the highest product quality with minimal waste.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

3,5-Dimethylbenzoyl chloride undergoes hydrolysis in aqueous conditions to form 3,5-dimethylbenzoic acid. The reaction proceeds via nucleophilic attack by water, releasing hydrochloric acid (HCl):C9H9ClO+H2OC9H10O2+HCl\text{C}_9\text{H}_9\text{ClO}+\text{H}_2\text{O}\rightarrow \text{C}_9\text{H}_{10}\text{O}_2+\text{HCl}Key Conditions:

  • Acidic Hydrolysis: Conducted with dilute HCl at 25–50°C, yielding >95% conversion .
  • Basic Hydrolysis: Accelerated using NaOH, producing sodium 3,5-dimethylbenzoate, which is acidified to isolate the free acid .
ParameterAcidic ConditionsBasic Conditions
Temperature25–50°C0–25°C
Time2–4 hours1–2 hours
Yield95–98%90–95%

Nucleophilic Substitution Reactions

The chloride group is highly reactive toward nucleophiles, enabling the synthesis of amides, esters, and thioesters.

Amide Formation

Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine) produces substituted amides. For example, reaction with 5-m-tolyl-1,3,4-thiadiazol-2-amine yields a benzamide derivative :C9H9ClO+C7H7N3SC16H15N3OS+HCl\text{C}_9\text{H}_9\text{ClO}+\text{C}_7\text{H}_7\text{N}_3\text{S}\rightarrow \text{C}_{16}\text{H}_{15}\text{N}_3\text{OS}+\text{HCl}Typical Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base: Triethylamine (1.2 equiv).
  • Yield: 75–85% .

Ester Formation

Reaction with alcohols (e.g., methanol) forms esters under mild conditions:C9H9ClO+ROHC9H9O2R+HCl\text{C}_9\text{H}_9\text{ClO}+\text{ROH}\rightarrow \text{C}_9\text{H}_9\text{O}_2\text{R}+\text{HCl}Optimized Protocol:

  • Temperature: 0–5°C (to minimize side reactions).
  • Catalyst: Pyridine (1.1 equiv).
  • Yield: 80–90% .

Friedel-Crafts Acylation

This compound acts as an acylating agent in Friedel-Crafts reactions to introduce the 3,5-dimethylbenzoyl group into aromatic substrates. For example, reaction with benzene in the presence of AlCl₃ generates 3,5-dimethylbenzophenone:C9H9ClO+C6H6AlCl3C15H14O+HCl\text{C}_9\text{H}_9\text{ClO}+\text{C}_6\text{H}_6\xrightarrow{\text{AlCl}_3}\text{C}_{15}\text{H}_{14}\text{O}+\text{HCl}Critical Parameters:

  • Catalyst: AlCl₃ (1.2 equiv).
  • Temperature: 80–100°C.
  • Yield: 60–70% .

Reactivity with Grignard Reagents

The compound reacts with Grignard reagents (e.g., methylmagnesium bromide) to form tertiary alcohols after hydrolysis:C9H9ClO+RMgXC9H9OR+MgXCl\text{C}_9\text{H}_9\text{ClO}+\text{RMgX}\rightarrow \text{C}_9\text{H}_9\text{OR}+\text{MgXCl}Conditions:

  • Solvent: Dry diethyl ether.
  • Temperature: −78°C to 0°C.
  • Yield: 50–65% .

Hazard and Stability Profile

This compound is moisture-sensitive and reacts exothermically with water. Key hazards include:

  • Skin/Eye Irritation: Causes severe burns (H314) .
  • Allergic Reactions: May induce skin sensitization (H317) .

Storage Recommendations:

  • Under inert atmosphere (N₂ or Ar).
  • Temperature: 2–8°C .

Scientific Research Applications

Applications in Pharmaceuticals

3,5-Dimethylbenzoyl chloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of glycogen phosphorylase inhibitors which are beneficial for managing glucose levels in diabetic conditions. Research indicates that these inhibitors effectively reduce glucose levels in both normo- and hyperglycemic mice .

Agricultural Applications

In agriculture, this compound is used in the synthesis of pesticides. One notable application is in the production of tebufenozide, a widely used insect growth regulator that targets lepidopteran pests. The compound also plays a role in the synthesis of methoxyfenozide, which has similar applications in pest control .

Material Science

The compound is also explored for its utility in materials science, particularly in producing photosensitive materials. These materials are crucial for various applications including photolithography and other technologies that rely on light-sensitive processes .

Case Study 1: Synthesis Efficiency

A study conducted at Dalian University of Technology highlighted the efficiency of using thionyl chloride in reactions involving 3,5-dimethylbenzoic acid. The research demonstrated that optimizing reaction conditions could significantly enhance product yield and purity while reducing energy consumption .

Case Study 2: Glycogen Phosphorylase Inhibitors

Research published in PLOS ONE examined the efficacy of glycogen phosphorylase inhibitors derived from this compound. The findings indicated that these compounds could effectively lower glucose levels under varying physiological conditions, showcasing their potential therapeutic benefits for diabetes management .

Safety Considerations

While this compound is valuable in many applications, it is essential to handle it with care due to its hazardous nature. It can cause severe skin burns and eye damage upon contact. Proper safety protocols should be followed when working with this compound to mitigate risks associated with its use .

Mechanism of Action

The mechanism of action of 3,5-dimethylbenzoyl chloride involves the reactivity of the benzoyl chloride group. This group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. The compound can also participate in addition reactions with alkenes and alkynes, facilitated by catalysts such as aluminum chloride .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
3,5-Dimethylbenzoyl chloride 6613-44-1 C₉H₉ClO 168.62 251.3±9.0 Benzoyl chloride, methyl
3,5-Dichlorobenzoyl chloride 2905-62-6 C₇H₃Cl₃O 209.46 235–240 Benzoyl chloride, chlorine
3,5-Dihydroxybenzoyl chloride 41696-97-3 C₇H₅ClO₃ 172.56 N/A Benzoyl chloride, hydroxyl
4-Methylbenzoyl chloride 874-85-5 C₈H₇ClO 154.59 220–222 Benzoyl chloride, methyl

Notes:

  • 3,5-Dichlorobenzoyl chloride exhibits higher molecular weight and boiling point due to electronegative chlorine substituents, enhancing its stability in high-temperature reactions .
  • 3,5-Dihydroxybenzoyl chloride has hydroxyl groups that increase polarity (PSA: 57.53 Ų) but reduce thermal stability compared to methyl-substituted analogs .

A. Nucleophilic Acyl Substitution

  • This compound reacts efficiently with sodium thiocyanate to form acyl isothiocyanates, enabling subsequent coupling with amines (e.g., Tenovin-36 synthesis) .
  • 3,5-Dichlorobenzoyl chloride shows slower hydrolysis rates due to electron-withdrawing Cl groups, making it suitable for stepwise reactions requiring controlled reactivity .

B. Catalyzed Reactions

  • In Rh(I)-catalyzed arylation, This compound outperforms benzoyl chloride (87% vs. 85% yield) due to methyl groups enhancing electron density at the carbonyl carbon .

Research Findings and Industrial Relevance

  • Agrochemical Demand : Global consumption of 3,5-dichlorobenzoyl chloride is projected to grow at 4.2% CAGR (2020–2046), driven by its role in pesticide intermediates .
  • Pharmacological Efficacy : Derivatives of This compound exhibit superior acetylcholinesterase inhibition, positioning them as candidates for Alzheimer’s therapeutics .
  • Safety Profile : Classified as hazardous (EINECS: 3-4261), This compound requires strict storage in cool, ventilated environments to prevent decomposition .

Biological Activity

3,5-Dimethylbenzoyl chloride (CAS 6613-44-1) is an aromatic acyl chloride that serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article reviews its biological activity, synthesis methods, and relevant research findings.

This compound has the chemical formula C₉H₉ClO and a molecular weight of 168.62 g/mol. It is characterized by the presence of a benzoyl group attached to two methyl groups at the 3 and 5 positions on the aromatic ring.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂). The process can be divided into several stages to optimize yield and purity:

  • Insulation Reaction : The reactants are mixed at a controlled low temperature (30-50 °C) for a specified duration.
  • Heating Reaction : The temperature is gradually increased to facilitate the reaction.
  • Refluxing : The mixture is refluxed for several hours to ensure complete conversion.

The purity of the final product is often above 99%, with yields exceeding 98% in optimized processes .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a biocide in agricultural applications. The compound showed significant inhibition of bacterial growth at concentrations as low as 100 µg/mL .

Cytotoxicity and Pharmacological Potential

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The compound exhibited selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. For instance, IC₅₀ values (the concentration required to inhibit cell growth by 50%) were determined to be in the range of 50-200 µM for various cancer types .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Further studies are needed to elucidate these mechanisms fully.

Case Studies

  • Antibacterial Activity : A case study demonstrated that formulations containing this compound significantly reduced bacterial counts in contaminated agricultural settings, suggesting its utility as a safe pesticide alternative .
  • Cancer Research : Another study evaluated the compound's effects on breast cancer cell lines, revealing a dose-dependent decrease in cell viability, which was attributed to its ability to disrupt mitochondrial function and induce oxidative stress .

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that this compound can cause severe skin burns and eye damage upon contact. It is classified as hazardous and requires careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dimethylbenzoyl chloride in laboratory settings?

The compound is typically synthesized via the reaction of 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂) in a solvent like toluene or tetrahydrofuran (THF). Key steps include controlled heating (e.g., 80°C for 5 hours) to ensure complete conversion, followed by distillation under reduced pressure to isolate the product . Alternative protocols using phosphorus pentachloride (PCl₅) may require rigorous moisture control.

Q. How should researchers safely handle this compound given its reactivity?

Due to its moisture sensitivity and corrosive nature, strict safety measures are required:

  • Use anhydrous conditions and inert atmospheres (e.g., nitrogen).
  • Employ personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats.
  • Work in a fume hood with local exhaust ventilation to avoid inhalation of vapors .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H NMR : Peaks at δ 2.4 ppm (singlet for aromatic methyl groups) and δ 7.4–8.1 ppm (aromatic protons).
  • IR Spectroscopy : A strong carbonyl (C=O) stretch near 1770 cm⁻¹ and C-Cl stretches at 750–850 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 168.6 (M⁺) .

Q. How can researchers ensure the stability of this compound during storage?

Store the compound under anhydrous conditions in sealed, moisture-resistant containers (e.g., amber glass bottles with PTFE-lined caps). Maintain temperatures below 4°C and use desiccants like silica gel to prevent hydrolysis to 3,5-dimethylbenzoic acid .

Advanced Research Questions

Q. What strategies can mitigate by-product formation during acylation reactions with this compound?

Common by-products (e.g., dimerization or hydrolysis products) can be minimized by:

  • Using stoichiometric bases like triethylamine to scavenge HCl.
  • Employing low-temperature reactions (0–5°C) for heat-sensitive substrates.
  • Purifying via flash chromatography (hexane/ethyl acetate gradients) or fractional distillation .

Q. How do steric effects of the 3,5-dimethyl groups influence the compound’s reactivity in nucleophilic acyl substitutions?

The methyl groups create steric hindrance, slowing reactions with bulky nucleophiles (e.g., secondary amines). Kinetic studies using pseudo-first-order conditions and computational modeling (DFT) can quantify these effects. Adjusting reaction temperatures or using catalytic DMAP (4-dimethylaminopyridine) may enhance reactivity .

Q. What experimental designs are recommended for optimizing reaction yields in large-scale syntheses?

Use factorial design or response surface methodology (RSM) to evaluate critical parameters:

  • Factors : Molar ratios (acid/SOCl₂), solvent polarity, reaction time.
  • Responses : Yield, purity (HPLC or GC-MS analysis). Single-factor optimization in prior studies achieved 63% yield for analogous compounds .

Q. How can researchers resolve discrepancies in reported melting/boiling points for this compound?

Variations arise from impurities or measurement techniques. Validate data via:

  • Differential scanning calorimetry (DSC) for precise melting points.
  • Comparative analysis with high-purity standards (≥99%) from authoritative sources like NIST .

Q. What advanced techniques are used to study hydrolysis kinetics of this compound in aqueous media?

Conduct stopped-flow UV-Vis spectroscopy to monitor real-time carbonyl disappearance. Fit data to pseudo-first-order kinetics models. Variables like pH, temperature, and ionic strength should be systematically varied to derive activation parameters (ΔH‡, ΔS‡) .

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities in biological systems. For synthetic applications, DFT calculations (Gaussian or ORCA) model transition states and regioselectivity in electrophilic substitutions .

Properties

IUPAC Name

3,5-dimethylbenzoyl chloride
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InChI

InChI=1S/C9H9ClO/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3
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InChI Key

ZJIOBDJEKDUUCI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CC(=C1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9ClO
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DSSTOX Substance ID

DTXSID4064420
Record name Benzoyl chloride, 3,5-dimethyl-
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Molecular Weight

168.62 g/mol
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CAS No.

6613-44-1
Record name 3,5-Dimethylbenzoyl chloride
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Record name Benzoyl chloride, 3,5-dimethyl-
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Record name Benzoyl chloride, 3,5-dimethyl-
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Record name Benzoyl chloride, 3,5-dimethyl-
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Record name 3,5-dimethylbenzoyl chloride
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Synthesis routes and methods I

Procedure details

Into a 2-L three-necked flask equipped with a gas blowing tube, a reflux condenser and a stirrer, were charged 269.7 g (2 mol) of 3,5-dimehtylbenzaldehyde and 800 g of o-dichlorobenzene. The temperature of the reaction system was controlled to 5° C. while introducing a nitrogen gas. After bubbling the reaction solution by blowing a nitrogen gas for one hour, the feed of nitrogen was stopped and the feed of chlorine was started. Simultaneously with the feed of chlorine, the irradiation of light from a mercury lamp was started. The photochlorination was completed after 6 h. The quantitative analysis by gas chromatography showed the production of 1.4 mol of 3,5-dimethylbenzoyl chloride (yield: 70%). By vacuum distillation, 236 g (1.4 mol) of 3,5-dimethylbenzoyl chloride was isolated (yield: 68%). The results of total elements analysis by ICP showed that a total content of residual group 3 to group 12 metals was 500 ppm or lower in which the highest was 10 ppm of Fe and the second highest was 30 ppm of Zn.
Quantity
269.7 g
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Synthesis routes and methods II

Procedure details

Into the same apparatus as used in the method A, were charged 300 g (2 mol) of 3,5-dimethylbenzoic acid and 357.2 g (3 mol) of thionyl chloride. The temperature was raised to 80° C. while stirring in a nitrogen atmosphere to allow the reaction to proceed for 3 h under reflux. During the reaction, sulfur dioxide and hydrogen chloride generated were washed away and captured by an aqueous alkali solution, The result of analysis of the reaction product solution showed the production of 310 g (1.84 mol) of the aimed 3,5-dimethylbenzoyl chloride (yield: 92%). By vacuum distillation, 287-(1.7 mol) of 3,5-dimethylbenzoyl chloride was isolated (yield: 85%).
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300 g
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Synthesis routes and methods III

Procedure details

3,5-Dimethylbenzoic acid (25 g, 0.17 mol) and dimethylformamide (0.1 mL) were added to thionyl chloride (50 mL) at 0° C. The mixture was refluxed under beating for 2 h. The excess thionyl chloride was evaporated under reduced pressure and to the residue was added toluene (50 mL). Toluene was evaporated under reduced pressure to give oily 3,5-dimethylbenzoyl chloride. A solution of propyleneimine (14 mL, 0.18 mol) in tetrahydrofuran (160 mL) was added to 1N aqueous sodium hydroxide solution (180 mL). 3,5-Dimethylbenzoyl chloride was added dropwise to this mixture at 0° C. After completion of dropwise addition, the mixture was stirred further for 30 min. The reaction mixture was extracted with ethyl acetate. The extract was dried, and the solvent was evaporated to give the title compound (31 g, 0.16 mol, yield 99%). oil.
Quantity
25 g
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50 mL
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0.1 mL
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Synthesis routes and methods IV

Procedure details

2.0 kg. (16.3 moles) of thionyl chloride is added dropwise over a period of 45 minutes to a suspension of 2.0 kg. (13.32 moles) of 3,5-dimethylbenzoic acid in 8 l. of toluene stirred at 65° C. under nitrogen during the course of which the temperature is kept below 80° C. The reaction mixture is stirred at 110°-115° C. under nitrogen for 5 hours and cooled, and the toluene and excess thionyl chloride are vacuum distilled at 55°-60° C. to obtain 2.247 kg. of crude product. A small sample is purified by vacuum distillation. B.p. 52°-57° C./0.25 mm Hg.
Quantity
16.3 mol
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13.32 mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3,5-Dimethylbenzoyl chloride
3,5-Dimethylbenzoyl chloride
3,5-Dimethylbenzoyl chloride
3,5-Dimethylbenzoyl chloride
3,5-Dimethylbenzoyl chloride
3,5-Dimethylbenzoyl chloride

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